Introduction: The Context of Methylated Polycyclic Aromatic Hydrocarbons (PAHs)
Introduction: The Context of Methylated Polycyclic Aromatic Hydrocarbons (PAHs)
An In-Depth Technical Guide to 1,2,6-Trimethylphenanthrene: Structure, Properties, and Toxicological Significance
Abstract: This technical guide provides a comprehensive overview of 1,2,6-trimethylphenanthrene, a member of the methylated polycyclic aromatic hydrocarbon (PAH) family. While not as extensively studied as its parent compound, phenanthrene, or other high-profile PAHs like benzo[a]pyrene, 1,2,6-trimethylphenanthrene serves as a critical subject for research in environmental science, toxicology, and geochemistry. This document details its molecular structure, physicochemical properties, and spectroscopic signatures. Furthermore, it explores its primary relevance as a component of crude oil, its role in activating the human aryl hydrocarbon receptor (AhR), and the implications for preclinical drug development safety assessments. Methodologies for its synthesis and analysis are also discussed, providing a holistic resource for researchers, scientists, and drug development professionals.
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. Generated from the incomplete combustion of organic materials and also found naturally in fossil fuels, PAHs are ubiquitous environmental contaminants.[1][2] Their significance in research stems from several key areas:
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Toxicology: Many PAHs are known to be carcinogenic, mutagenic, and teratogenic. Their toxicity is often mediated through metabolic activation into reactive intermediates that can damage DNA.[1]
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Environmental Science: PAHs are persistent organic pollutants (POPs) that can bioaccumulate. The relative abundance of specific PAHs and their alkylated derivatives can be used to trace the source of contamination, for instance, distinguishing between petroleum spills (petrogenic) and combustion sources (pyrogenic).[1]
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Drug Development: The study of PAH metabolism, primarily through cytochrome P450 (CYP) enzymes, is foundational to toxicology.[3] Understanding how the human body processes these lipophilic compounds provides crucial insights for predicting the metabolism and potential toxicity of new drug candidates.[3][4]
Methylated PAHs, such as 1,2,6-trimethylphenanthrene, are particularly abundant in petroleum products.[5] Limited but compelling evidence suggests that alkyl substitution can significantly alter the biological activity of the parent PAH, sometimes increasing its potency.[1][5]
Molecular Structure and Identification
The fundamental identity of 1,2,6-trimethylphenanthrene is established by its unique arrangement of atoms and its corresponding identifiers.
IUPAC Name: 1,2,6-Trimethylphenanthrene CAS Number: 30436-55-6[6][7][8] Molecular Formula: C₁₇H₁₆[6][7]
The structure consists of a phenanthrene core, a three-ring aromatic system, with three methyl group substitutions at the 1, 2, and 6 positions. The placement of the methyl groups at positions 1 and 2 creates a sterically hindered region, which can influence the molecule's metabolism and receptor interactions.
Caption: 2D structure of 1,2,6-Trimethylphenanthrene.
Physicochemical Properties
Quantitative data for 1,2,6-trimethylphenanthrene is sparse in public literature; however, its properties can be reliably computed and are summarized below. These properties are critical for designing experiments, predicting environmental fate, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Weight | 220.31 g/mol | [6][8] |
| Molecular Formula | C₁₇H₁₆ | [6][7] |
| CAS Number | 30436-55-6 | [6][7][8] |
| XLogP3 (Predicted) | 5.9 - 6.0 | [9][10][11] |
| Appearance | Not Available (likely a solid) | [8] |
| Storage Temperature | 2-8°C (Refrigerator) | [8] |
Note: XLogP3 is a computed value for the octanol-water partition coefficient, indicating high lipophilicity. This suggests the compound will readily partition into organic matrices and biological membranes.
Spectroscopic Characterization: An Interpretive Guide
4.1. ¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is the most powerful tool for confirming the substitution pattern.
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Aromatic Region (δ 7.0-9.0 ppm): The phenanthrene core has 7 aromatic protons. Due to the asymmetric substitution, all 7 protons are expected to be chemically unique, resulting in a complex series of multiplets (doublets, triplets, and doublet of doublets).
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Methyl Region (δ 2.3-2.7 ppm): Three distinct singlets are expected, each integrating to 3 protons, corresponding to the three methyl groups. The exact chemical shift will be influenced by their position on the aromatic rings.
4.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) This technique reveals the number of unique carbon environments.
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Aromatic Region (δ 120-140 ppm): Expect 14 distinct signals for the 14 carbons of the phenanthrene core.
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Aliphatic Region (δ 20-25 ppm): Expect 3 distinct signals for the three methyl group carbons.
4.3. IR (Infrared) Spectroscopy IR spectroscopy is used to identify functional groups.[14]
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~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
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~3000-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl groups.
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~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations, characteristic of the fused ring system.
4.4. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation patterns.
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Molecular Ion Peak (M⁺): A strong peak is expected at an m/z (mass-to-charge ratio) of approximately 220.31, corresponding to the molecular weight of C₁₇H₁₆.[15]
-
Fragmentation: A prominent fragment would likely be observed at m/z 205, corresponding to the loss of a methyl group ([M-15]⁺).
Synthesis and Reaction Chemistry
Synthesizing specific isomers of methylated PAHs requires regioselective control. While a specific published procedure for 1,2,6-trimethylphenanthrene is not available in the provided search results, a plausible route can be designed based on established methods for phenanthrene synthesis, such as the Haworth synthesis or intramolecular Heck reactions.[16][17][18]
A hypothetical workflow based on a palladium-catalyzed intramolecular Heck reaction is outlined below. This method is valuable for its efficiency in forming the phenanthrene core.[18]
Caption: Hypothetical synthesis workflow for 1,2,6-Trimethylphenanthrene.
Expert Insight: The choice of a palladium-catalyzed reaction in Step 4 is crucial for its high yield and tolerance of various functional groups. The final aromatization step (Step 5) is thermodynamically favorable and essential to generate the stable, fully conjugated phenanthrene system.
Research Applications & Toxicological Significance
The primary relevance of 1,2,6-trimethylphenanthrene is not as a therapeutic agent itself, but in the context of toxicology and its implications for drug safety.[19]
6.1. Activation of the Aryl Hydrocarbon Receptor (AhR) The toxicity of many PAHs is initiated by their binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] AhR activation leads to the upregulation of metabolic enzymes, including cytochrome P450s like CYP1A1 and CYP1B1. Studies on monomethylated phenanthrenes have shown they can be 2 to 5 times more potent than the parent phenanthrene at activating the human AhR.[1][5] This suggests that alkylation is a critical factor in determining biological potency and highlights the need for more toxicological data on alkylated PAHs.[5]
6.2. Metabolic Activation and Mutagenicity While the upregulation of CYP enzymes is a detoxification response, these same enzymes can convert PAHs into highly reactive, toxic metabolites. Alkyl substitution can shift the primary site of metabolism from the aromatic ring to the alkyl side chain, which may alter the toxicological profile.[4] However, if the methyl group placement creates an additional "bay region-like" structural motif, as seen with 1- and 9-methylphenanthrene, it can increase mutagenicity despite the potential for side-chain oxidation.[4] The 1,2-dimethyl substitution in 1,2,6-trimethylphenanthrene creates such a region, suggesting a potential for bioactivation and mutagenicity that warrants further investigation.
Caption: Generalized pathway for PAH metabolic activation via AhR.
6.3. Relevance to Preclinical Drug Development During preclinical development, assessing a drug candidate's metabolic profile and potential for toxicity is paramount.[3] The study of model compounds like PAHs provides a foundational understanding of:
-
CYP Induction: A drug candidate that strongly induces CYP enzymes (like an AhR agonist) can alter its own metabolism and that of co-administered drugs, leading to drug-drug interactions.
-
Metabolite-Mediated Toxicity: A candidate that is metabolized into reactive intermediates can cause off-target toxicity. The pathways elucidated by PAH research are directly relevant to identifying these risks.[3]
Experimental Protocol: Sample Preparation for NMR Analysis
This protocol provides a self-validating system for preparing a sample of 1,2,6-trimethylphenanthrene for ¹H NMR analysis, ensuring high-quality, reproducible data.
Objective: To prepare a ~10 mg/mL solution of 1,2,6-trimethylphenanthrene in deuterated chloroform (CDCl₃) with an internal standard for quantitative analysis and structural confirmation.
Materials:
-
1,2,6-Trimethylphenanthrene (solid)
-
Deuterated Chloroform (CDCl₃, 99.8% D) with 0.03% Tetramethylsilane (TMS)
-
High-precision analytical balance
-
5 mm NMR tubes (high-throughput or better)
-
Volumetric flask (1 mL, Class A)
-
Pasteur pipettes
-
Vortex mixer
Methodology:
-
Weighing the Analyte (The "Why"): Accurately weigh approximately 10.0 mg of 1,2,6-trimethylphenanthrene directly into a clean, dry 1 mL volumetric flask. Causality: Using a volumetric flask ensures a precise final concentration, which is critical for reproducibility and potential quantitative measurements (qNMR). Weighing directly into the flask minimizes transfer loss.
-
Solvent Addition: Add approximately 0.7 mL of CDCl₃ containing TMS to the volumetric flask. Causality: CDCl₃ is a standard solvent for non-polar organic molecules, offering excellent solubility. TMS is the universally accepted internal standard, defining the 0 ppm reference point for the chemical shift scale.
-
Dissolution: Gently swirl the flask and then use a vortex mixer for 30-60 seconds to ensure the solid is completely dissolved. Visually inspect against a light source to confirm no solid particles remain. Causality: Complete dissolution is mandatory for acquiring a high-resolution spectrum. Undissolved solids will broaden the spectral lines and corrupt the data.
-
Dilution to Volume: Carefully add more CDCl₃ dropwise using a Pasteur pipette until the bottom of the meniscus aligns perfectly with the 1 mL calibration mark on the flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is perfectly homogeneous. Causality: This step is crucial for ensuring that the concentration of the analyte is uniform throughout the solution, guaranteeing that the sample transferred to the NMR tube is representative.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer approximately 0.6-0.7 mL of the prepared solution into a 5 mm NMR tube. Causality: This volume ensures the solution level is correctly positioned within the detection region of the NMR spectrometer's coils, maximizing signal-to-noise.
-
Quality Check & Labeling: Cap the NMR tube securely. The solution should be clear and colorless. Label the tube with the compound name, concentration, and solvent. The sample is now ready for analysis.
Conclusion
1,2,6-Trimethylphenanthrene, while a discrete chemical entity, is best understood through the broader lens of methylated PAHs. Its high lipophilicity, predicted spectroscopic characteristics, and plausible synthetic routes make it an accessible subject for chemical research. However, its most significant contribution to science lies in the field of toxicology. As a potent activator of the aryl hydrocarbon receptor and a potential pro-mutagen, it serves as a vital model compound. The insights gained from its metabolism and biological activity directly inform the safety assessment of new chemical entities in the drug development pipeline, reinforcing the principle that understanding the fate of environmental molecules in the body is fundamental to creating safer medicines.
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